molecular formula C10H8N2O2 B2393333 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 879996-57-3

3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2393333
CAS No.: 879996-57-3
M. Wt: 188.186
InChI Key: LWSHTQYMDDOOPT-UHFFFAOYSA-N
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Description

3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde: is a heterocyclic compound that features a pyrazole ring substituted with a hydroxyphenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves the condensation of 4-hydroxybenzaldehyde with hydrazine derivatives under controlled conditions. One common method includes the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate in the presence of an acid catalyst, followed by cyclization to form the pyrazole ring. The reaction conditions often require refluxing in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde serves as a versatile intermediate for the construction of more complex molecules. It is used in the synthesis of various heterocyclic compounds and as a building block for pharmaceuticals .

Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for the development of new drugs. It exhibits biological activities such as anti-inflammatory, antioxidant, and anticancer properties. Researchers are exploring its use in the design of enzyme inhibitors and receptor modulators .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its ability to form stable complexes with metals makes it useful in material science applications .

Mechanism of Action

The biological activity of 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde is attributed to its ability to interact with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in proteins, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to therapeutic effects. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Properties

IUPAC Name

5-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-6-8-5-11-12-10(8)7-1-3-9(14)4-2-7/h1-6,14H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSHTQYMDDOOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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